molecular formula C7H8BrN3 B1281363 1-(4-Bromophenyl)guanidine CAS No. 67453-81-0

1-(4-Bromophenyl)guanidine

Cat. No. B1281363
CAS RN: 67453-81-0
M. Wt: 214.06 g/mol
InChI Key: RNEXKKNNOIRYGI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)guanidine is a chemical compound that is part of the guanidine family. Guanidines are known for their applications in various areas of chemistry due to their unique physical, electronic, and chemical properties. These properties are often influenced by the structure of the guanidine, such as whether it is acyclic or part of a bicyclic system .

Synthesis Analysis

The synthesis of derivatives related to 1-(4-Bromophenyl)guanidine can be achieved through cyclization reactions. For instance, cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone leads to the formation of derivatives of 1,4-diphenyl-1H-imidazole-2-amine . Additionally, a versatile one-pot synthesis method has been developed for the synthesis of 1,3-substituted guanidines from carbamoyl isothiocyanates, which could potentially be adapted for the synthesis of 1-(4-Bromophenyl)guanidine derivatives .

Molecular Structure Analysis

The molecular structure of guanidine derivatives can be elucidated using techniques such as quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography. These methods help in understanding the reaction mechanisms and the structural features of the synthesized compounds .

Chemical Reactions Analysis

Guanidine derivatives, including those related to 1-(4-Bromophenyl)guanidine, can participate in a variety of chemical reactions. The cyclization reactions mentioned earlier are examples of how guanidine derivatives can be synthesized. The reactivity of these compounds can be influenced by the presence of substituents on the guanidine moiety, which can affect the outcome of the reactions .

Physical and Chemical Properties Analysis

Bicyclic guanidines, which are structurally related to 1-(4-Bromophenyl)guanidine, exhibit distinct physical and chemical properties due to their rigid frameworks. These properties include differences in electronic characteristics and reactivity compared to acyclic guanidines. The physical and chemical properties of these compounds have led to their use in various applications, such as organocatalysis and as ligands in coordination compounds . The synthesis approach using carbamoyl isothiocyanates also highlights the importance of the guanidine group in binding molecular anions, which is a key aspect of their chemical properties .

Scientific Research Applications

Electrochemical Sensing and DNA Composition

1-(4-Bromophenyl)guanidine and related derivatives play a crucial role in the development of electrochemical sensors. For example, the phenanthroimidazole derivative, 2-(4-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole (PPI), enhances charge transfer and π-π interactions, aiding in the detection of DNA bases like guanine (G), adenine (A), thymine (T), and cytosine (C) in neutral solutions. This kind of sensor, with its wide linear response and favorable selectivity, stability, and reproducibility, shows great potential in monitoring DNA bases in various samples (Lu et al., 2019).

Synthesis and Characterization of Complexes

In organometallic chemistry, guanidine derivatives, including 1-(4-Bromophenyl)guanidine, are used to create complexes with significant properties. For instance, alkylimido niobium complexes supported by guanidinate ligands have been synthesized and characterized, showing important applications in catalysis and material science. These complexes demonstrate various insertion migratory reactions, which are essential for understanding their reactivity and potential applications (Elorriaga et al., 2012).

DNA Isolation and Analysis

Guanidine hydrochloride, a derivative of guanidine, is extensively used in the isolation of DNA and RNA from various sources. This compound facilitates the extraction and purification of nucleic acids, making it a valuable tool in molecular biology research. The efficiency of this method is evident in isolating high-molecular-weight DNA, underlining its significance in genomic studies (Pramanick et al., 1976).

Catalysis and Organic Synthesis

Guanidines, including 1-(4-Bromophenyl)guanidine, are integral in catalysis and organic synthesis. They serve as organosuperbases in base-catalyzed reactions, versatile ligands in coordination chemistry, and fundamental entities in medicinal chemistry. The development of new methodologies for synthesizing guanidines, such as metal-mediated catalytic addition of amines to carbodiimides, highlights their versatility and importance in chemical synthesis (Alonso-Moreno et al., 2014).

Applications in Molecular Imaging

1-(4-Bromophenyl)guanidine derivatives are also utilized in molecular imaging, particularly in PET scans for mapping cardiac nerve terminals. A novel 18F-labeled ligand for the norepinephrine transporter, which includes a bromophenyl guanidine moiety, has been developed for this purpose. This tracer shows promise in cardiac imaging due to its favorable biodistribution, radiation dosimetry, and kinetics (Sinusas et al., 2014).

Mechanism of Action

While the specific mechanism of action for 1-(4-Bromophenyl)guanidine is not mentioned in the search results, guanidine, in general, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

While specific safety and hazard information for 1-(4-Bromophenyl)guanidine was not found in the search results, guanidine hydrochloride, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity for dusts and mists, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity with the central nervous system being the target organ .

Future Directions

The pursuit of new therapeutic alternatives is warranted . Studies aim to design, synthesize, and evaluate the leishmanicidal activity of antimicrobial peptides functionalized with guanidine compounds, including 1-(4-Bromophenyl)guanidine, and identify those with enhanced potency and selectivity against the parasite .

properties

IUPAC Name

2-(4-bromophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEXKKNNOIRYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497444
Record name N''-(4-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)guanidine

CAS RN

67453-81-0
Record name N''-(4-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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